5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
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Overview
Description
The compound appears to contain a trifluoromethyl group, which is a common functional group in many pharmaceuticals . It also contains a benzyl group, which is a common structural component in many organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. For trifluoromethyl benzylamine, a component of this compound, the density is 1.222 g/mL at 25 °C (lit.) and the refractive index is n20/D 1.463 (lit.) .
Scientific Research Applications
Molecular Structure and Interactions
Research on trifluoromethyl and chloro-substituted compounds, including indoles and hydrazones, often focuses on their synthesis, molecular structure, and potential for forming molecular interactions. For example, studies on novel compounds such as trifluoromethoxy-1H-indole-2,3-dione thiosemicarbazones have revealed insights into their crystal structures, hydrogen bonding, and molecular interactions. These compounds display potential for hydrogen bonding due to the presence of thiosemicarbazone groups, and their structures have been characterized by X-ray crystallography, highlighting the importance of such analyses in understanding compound properties (Kaynak, Özbey, & Karalı, 2013).
Antimicrobial and Antioxidant Activities
Several synthesized heterocyclic compounds, including those with indole diones and hydrazone functionalities, have been investigated for their antimicrobial and antioxidant activities. For instance, hydrazones bearing a thiazole scaffold have been synthesized and evaluated for their antimicrobial efficacy against various bacteria and fungi, as well as for their antioxidant properties. These studies suggest the potential of such compounds in developing new therapeutic agents (Nastasă et al., 2015).
Inhibition of Carbonic Anhydrases
Indole-2,3-dione derivatives have been explored for their inhibitory effects on human carbonic anhydrases, an enzyme involved in various physiological processes. Research indicates that certain derivatives exhibit significant inhibitory activity, especially against the hCA II isoenzyme, which could be relevant in designing inhibitors for therapeutic applications (Eraslan-Elma et al., 2022).
Synthesis and Reactivity
Studies on the synthesis and reactivity of related compounds have shown the development of diverse heterocyclic systems derived from chloro and trifluoromethyl-substituted indole diones. These works not only expand the chemical space of indole derivatives but also open up possibilities for the synthesis of novel compounds with potential biological or industrial applications (Tribak et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl3F6N3O/c24-14-4-5-18-15(9-14)19(33-34-20-16(25)7-13(8-17(20)26)23(30,31)32)21(36)35(18)10-11-2-1-3-12(6-11)22(27,28)29/h1-9,36H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRZJWSCWONJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=NC4=C(C=C(C=C4Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl3F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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